Home > Products > Screening Compounds P13273 > Detomidine hydrochloride
Detomidine hydrochloride - 90038-01-0

Detomidine hydrochloride

Catalog Number: EVT-267076
CAS Number: 90038-01-0
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Detomidine hydrochloride is a potent α2-adrenergic receptor agonist widely employed in veterinary research for its sedative and analgesic properties. It is classified as an imidazole derivative and serves as a valuable tool for studying various physiological processes and disease models in animals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Yohimbine

Compound Description: Yohimbine is an alpha2-adrenoceptor antagonist. It is used to reverse the effects of alpha2-adrenoceptor agonists, such as detomidine. In a study on horses, intravenously administered yohimbine was found to effectively antagonize many of the effects of epidurally administered detomidine, including perineal analgesia, head ptosis, changes in pelvic limb position, sweating, diuresis, and decreases in heart rate and cardiac output. []

MK-467 Hydrochloride

Compound Description: MK-467 Hydrochloride is a selective antagonist of α2-adrenoceptors, particularly at the α2B subtype. In a study involving horses, MK-467 effectively reversed or attenuated the cardiovascular and gastrointestinal effects induced by detomidine without significantly altering detomidine-induced sedation. []

Hyoscine Butylbromide

Compound Description: Hyoscine butylbromide, also known as butylscopolamine bromide, is an anticholinergic drug that acts as an antagonist at muscarinic receptors. While not structurally related to detomidine, it was investigated alongside MK-467 in a study on horses to compare their effects on detomidine-induced cardiorespiratory and gastrointestinal changes. Hyoscine butylbromide reversed bradycardia but induced marked tachycardia and hypertension, unlike MK-467. []

Relevance: Though hyoscine butylbromide is not structurally similar to Detomidine hydrochloride, its inclusion in the study highlights its contrasting pharmacological profile. While both drugs can reverse detomidine-induced bradycardia, hyoscine butylbromide does so through anticholinergic activity rather than α2-adrenoceptor antagonism like detomidine. []

Romifidine Hydrochloride

Compound Description: Romifidine hydrochloride is another alpha2-adrenoceptor agonist used for sedation and analgesia in horses. Similar to detomidine, romifidine was found to have significant effects on heart function and echocardiographic measurements of heart dimensions in horses. [] Compared to detomidine, romifidine showed more prolonged effects on the movement patterns of horses. [] In a separate study comparing the two drugs as premedicants in horses undergoing surgery, romifidine led to more severe hypotension than detomidine. []

Relevance: Romifidine hydrochloride and Detomidine hydrochloride belong to the same class of drugs, alpha2-adrenoceptor agonists, and share similar sedative and analgesic properties. They exhibit similar pharmacological profiles but with subtle variations in potency, duration of action, and cardiovascular effects. [, , ]

Xylazine Hydrochloride

Compound Description: Xylazine hydrochloride, similar to detomidine, is an alpha2-adrenoceptor agonist. In several studies, xylazine was compared to detomidine for standing sedation and its effects on various parameters in horses and cattle. [, , ] When administered epidurally, xylazine produced long-term perineal analgesia in mares with minimal cardiovascular and respiratory depression, unlike detomidine. []

Relevance: Like Detomidine hydrochloride, xylazine hydrochloride belongs to the alpha2-adrenoceptor agonist class and is used for sedation and analgesia in veterinary medicine. They share similar pharmacological profiles, but xylazine may have a less pronounced impact on cardiovascular parameters compared to detomidine in certain situations. [, , , ]

Carfentanil Citrate

Compound Description: Carfentanil citrate is a potent opioid analgesic. In a study, a combination of carfentanil citrate and detomidine hydrochloride administered orally with an absorption enhancer was investigated for anesthesia in goats. []

Relevance: Though not structurally related, carfentanil citrate was used in conjunction with Detomidine hydrochloride to achieve potent anesthetic effects. The study highlights the potential for combining these drugs to achieve desired levels of anesthesia in specific clinical settings. []

Morphine Sulfate

Compound Description: Morphine sulfate is a potent opioid analgesic. It was combined with detomidine hydrochloride and administered epidurally to alleviate experimentally induced hindlimb lameness in horses, resulting in profound analgesia. []

Relevance: Although structurally different from Detomidine hydrochloride, morphine sulfate acts synergistically with detomidine to provide enhanced analgesia. The combination showcases the benefits of using drugs with different mechanisms of action to achieve superior pain management. []

Source and Classification

Detomidine hydrochloride is synthesized from various organic precursors, including benzylimidazole derivatives. Its classification falls under the category of veterinary anesthetics, specifically as a sedative-analgesic agent. The compound is recognized for its high potency and specificity in veterinary applications, making it a valuable tool for managing animal sedation during procedures.

Synthesis Analysis

The synthesis of detomidine hydrochloride involves several key steps, typically starting from 1-benzyl-imidazole-4-carboxaldehyde. The general procedure can be summarized as follows:

  1. Grignard Reaction: The synthesis begins with the formation of a Grignard reagent from 2,3-dimethylphenylmagnesium bromide and 1-benzyl-imidazole-4-carboxaldehyde.
  2. Reduction: The resulting product undergoes reduction using hydrogen in the presence of palladium on carbon catalyst, which facilitates the removal of the benzyl group and reduction of the hydroxyl group.
  3. Formation of Hydrochloride Salt: The crude product is treated with hydrochloric acid to form detomidine hydrochloride. This step can include cooling the solution to induce crystallization, which enhances purity and yield.

The process has been optimized to minimize reaction steps and maximize yield, often exceeding 99% purity in industrial applications .

Molecular Structure Analysis

Detomidine hydrochloride has a complex molecular structure characterized by its imidazole ring. The molecular formula is C12H15ClN2C_{12}H_{15}ClN_{2} with a molecular weight of approximately 224.71 g/mol.

Key Structural Features:

  • Imidazole Core: The imidazole ring contributes to its pharmacological activity.
  • Chloride Ion: The presence of the hydrochloride salt enhances solubility in water, which is crucial for its administration in veterinary practices.

The three-dimensional conformation of detomidine allows it to interact effectively with specific receptors in the central nervous system, facilitating its sedative effects.

Chemical Reactions Analysis

Detomidine hydrochloride can participate in various chemical reactions relevant to its synthesis and degradation:

  1. Hydrogenation: This reaction is critical during the synthesis phase where hydrogen gas is used to reduce intermediates.
  2. Salt Formation: The conversion of free base detomidine to its hydrochloride form involves an acid-base reaction that enhances stability and solubility.
  3. Dehydration Reactions: Detomidine hydrochloride monohydrate can undergo dehydration under specific conditions, affecting its physical properties .

These reactions are essential for both synthesizing the compound and understanding its stability under different conditions.

Mechanism of Action

Detomidine acts primarily as an agonist at alpha-2 adrenergic receptors in the central nervous system. This interaction leads to:

  • Sedation: By activating these receptors, detomidine inhibits norepinephrine release, resulting in sedation.
  • Analgesia: The drug also modulates pain pathways, providing analgesic effects during surgical procedures.
  • Muscle Relaxation: Its action on central nervous system receptors contributes to muscle relaxation, making it suitable for procedures requiring immobilization.

The pharmacodynamics of detomidine indicate that it produces rapid onset effects with a relatively short duration, which is beneficial for various veterinary applications .

Physical and Chemical Properties Analysis

Detomidine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; this property is essential for injectable formulations.
  • Melting Point: Detomidine hydrochloride monohydrate has a melting point around 160 °C, indicating stability at room temperature but sensitivity to moisture .
  • Stability: It shows good stability under dry conditions but can undergo phase transitions when exposed to humidity.

These properties are critical for formulation development and storage considerations in pharmaceutical applications.

Applications

Detomidine hydrochloride has significant applications in veterinary medicine:

  1. Sedation: Widely used for pre-anesthetic sedation in horses and cattle prior to surgical procedures.
  2. Analgesia: Provides pain relief during minor surgical interventions or diagnostic procedures.
  3. Muscle Relaxation: Facilitates easier handling of animals during examinations or treatments requiring immobility.
  4. Research Applications: Utilized in studies examining sedative effects and pharmacokinetics in various animal models .

The versatility of detomidine makes it an essential agent in veterinary practices, enhancing both animal welfare and procedural efficacy.

Synthetic Methodologies and Optimization of Detomidine Hydrochloride

Nucleophilic Addition and Reduction Strategies in Precursor Synthesis

The synthesis of detomidine hydrochloride (5-[(2,3-dimethylphenyl)methyl]-1H-imidazole hydrochloride) relies heavily on strategic nucleophilic addition and reduction steps to construct its characteristic benzylimidazole structure. The predominant synthetic approach involves the nucleophilic addition of 2,3-dimethylphenylmagnesium bromide to a protected imidazole-4-carboxaldehyde, typically 1-benzyl-imidazole-4-carboxaldehyde, forming the key intermediate (RS)-(3-benzyl-3H-imidazol-4-yl)-(2,3-dimethylphenyl)-methanol [1] [9]. This Grignard addition proceeds with high regioselectivity under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether at temperatures maintained between -10°C to 0°C to minimize side reactions and ensure optimal yield [8] [9]. The reaction mechanism involves nucleophilic attack of the aryl magnesium bromide on the electrophilic carbonyl carbon, creating a chiral secondary alcohol intermediate that serves as the crucial precursor for subsequent reduction.

Table 1: Reduction Methodologies for Alcohol Intermediate Conversion

Reduction MethodCatalyst/ReagentsConditionsKey AdvantagesPrimary Byproducts
Catalytic Hydrogenation5-10% Pd/C, H₂ (3-5 atm)50-80°C, alcoholic solventHigh conversion (>95%), Catalyst recyclabilityOver-reduced hydrocarbons
Wolf-Kishner-Huang MinlonHydrazine hydrate, KOHEthylene glycol reflux, >150°CAcid-stable intermediates, No metal catalystsDiazene intermediates, Nitrogen gases
Metal-Acid ReductionZinc amalgam, HClReflux conditionsSimple setupChlorinated impurities, Heavy metal residues

The critical reduction step that converts the secondary alcohol to the methylene bridge employs two principal methodologies: catalytic hydrogenation or Wolf-Kishner reduction. Catalytic hydrogenation using palladium on carbon (5-10% w/w) under hydrogen atmosphere (3-5 atm) at elevated temperatures (50-80°C) achieves simultaneous debenzylation and deoxygenation through a proposed two-step mechanism [1] [8] [9]. This bifunctional reduction first removes the benzyl protecting group from the imidazole nitrogen, followed by hydrogenolysis of the hydroxyl function to yield the target 4-[(2,3-dimethylphenyl)methyl]-1H-imidazole (detomidine free base). Process optimization studies demonstrate that maintaining strict temperature control during hydrogenation minimizes formation of the undesirable impurity 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole (Impurity C), which results from over-reduction of the aromatic ring when excessive catalyst loading or prolonged reaction times are employed [5] [9]. Alternative reduction via the Wolf-Kishner-Huang Minlon protocol (hydrazine hydrate in ethylene glycol with strong base at >150°C) offers advantages for acid-sensitive intermediates but introduces significant safety concerns due to the exothermic decomposition risk of hydrazine byproducts [1] [9].

Grignard Reaction-Based Alkylation Pathways

The Grignard-mediated alkylation represents the most industrially scalable route to detomidine precursors, with stringent optimization required for pharmaceutical-grade output. Key process parameters include the preparation of high-purity 1-bromo-2,3-dimethylbenzene starting material, magnesium activation methods, and exclusion of moisture and oxygen throughout reagent synthesis. Industrial protocols employ rigorously dried tetrahydrofuran (THF) as the preferred solvent over diethyl ether due to its higher boiling point (66°C vs 34.6°C), which permits reaction temperatures up to 50°C and significantly reduces solvent loss during large-scale manufacturing [1] [8]. The Grignard formation exhibits pronounced exothermic characteristics, necessitating controlled addition rates and cooling capacity to maintain temperatures between -10°C to 0°C during initiation, with gradual warming to 25-35°C for completion of the insertion reaction [8] [9].

Table 2: Optimized Parameters for Industrial Grignard Synthesis

Process ParameterLaboratory ScaleIndustrial ScaleCriticalityImpact on Quality
Magnesium Particle SizeCoarse filings (1-2mm)Activated powder (0.1-0.5mm)HighReaction initiation efficiency
Solvent ChoiceDiethyl etherAnhydrous THFMediumTemperature control, Throughput
Addition RateBulk additionSemi-batch (dropwise)CriticalExotherm management, Selectivity
Reaction Temperature0-5°C-10°C to 0°C (initiation), 25-35°C (completion)CriticalImpurity profile (iso-detomidine)
Moisture Content<100 ppm<50 ppmCriticalGrignard reagent stability

The subsequent addition of the aldehyde component (1-benzyl-imidazole-4-carboxaldehyde) to the preformed Grignard reagent follows a reverse addition protocol wherein the aldehyde solution is gradually introduced into the organometallic reagent to maintain stoichiometric excess of the highly reactive aryl magnesium species. This strategy minimizes diaryl ketone formation and prevents concentration-driven side reactions that become pronounced at manufacturing scale [8]. Post-reaction quenching employs controlled acidification (typically with ammonium chloride solution) rather than aqueous mineral acids to prevent decomposition of the alcohol intermediate. Extraction optimization studies reveal that ethyl acetate provides superior recovery yields (92-95%) compared to dichloromethane (85-88%) or toluene (80-82%) for isolating the alcohol intermediate, with significant implications for downstream purification efficiency [1] [8]. Recent advances include continuous flow reactor systems for Grignard formation, which enhance heat transfer efficiency and reduce processing times by 40% compared to batch reactors while maintaining impurity profiles within pharmacopeial specifications [8].

Crystallization and Purification Techniques for Pharmaceutical-Grade Output

The final conversion to detomidine hydrochloride and its purification exploits the differential solubility of crystalline forms in aqueous systems to achieve pharmacopeial compliance. Crude detomidine free base is dissolved in anhydrous ethanol and treated with stoichiometric hydrochloric acid to precipitate the hydrochloride salt initially as an amorphous solid [3] . This intermediate is subsequently recrystallized from water to afford the pharmaceutically preferred monohydrate form (detomidine hydrochloride monohydrate), which exhibits superior stability and handling characteristics compared to the anhydrous polymorph [2] [3] [9]. The crystallization protocol involves dissolving the crude hydrochloride in hot water (50-55°C) at a concentration of 0.2-0.3 g/mL, followed by a precisely controlled cooling gradient of 5°C per hour through the nucleation zone (40-30°C), with seeding introduced at multiple temperature setpoints to ensure uniform crystal growth and prevent spontaneous oiling out [3] .

The monohydrate crystallization process demonstrates remarkable purification efficacy, reducing typical impurities by 85-92% in a single recrystallization step. Critical process parameters include pH control (optimal range 4.5-5.5), dissolved oxygen content (<1 ppm to prevent oxidation), and precise control of the cooling profile [2] [3]. The crystalline monohydrate form exhibits characteristic powder X-ray diffraction peaks at 2θ angles of 7.8°, 15.6°, 21.3°, and 26.7°, confirming phase purity [3]. Water content specification for the monohydrate is strictly maintained at 7.0-7.5% (theoretical 7.48%) as determined by Karl Fischer titration, with values outside this range indicating potential polymorphic contamination or incomplete crystallization [3] [9]. Large-scale manufacturing employs anti-solvent crystallization techniques using water-acetone mixtures to enhance crystal habit and particle size distribution, achieving mean particle diameters of 50-70 μm that optimize filtration efficiency while maintaining dissolution characteristics . Post-crystallization, the crystals undergo fluid-bed drying at 30-35°C with dehumidified air to prevent dehydration or form conversion while reducing residual solvent content to <500 ppm [3] .

Impurity Profiling and Stability-Indicating Analytical Protocols

Pharmaceutical-grade detomidine hydrochloride requires rigorous impurity control with specifications set at ≤0.20% for any individual unspecified impurity and ≤0.50% for total impurities, necessitating advanced analytical methodologies for accurate quantification. The European Pharmacopoeia identifies three critical impurities requiring monitoring: Impurity A [(RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol, CAS 78892-33-8], a reduction-resistant alcohol intermediate; Impurity B [(RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol, CAS 83902-12-9], resulting from incomplete deprotection; and Impurity C [4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole, CAS 2408662-26-8], an over-reduction product from excessive hydrogenation [5] [9]. Additionally, the regioisomeric impurity iso-detomidine (5-(3,4-dimethylbenzyl)-1H-imidazole, CAS 78892-51-0) represents a significant analytical challenge due to its structural similarity to the active compound, requiring high-resolution separation techniques [5] [9].

Table 3: Detomidine Hydrochloride Impurities and Analytical Controls

Impurity DesignationChemical StructureOrigin in SynthesisCAS NumberPharmacopeial LimitDetection Method
Impurity A(RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanolIncomplete reduction of alcohol intermediate78892-33-8≤0.20%HPLC-UV (210 nm)
Impurity B(RS)-(1-benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanolIncomplete debenzylation83902-12-9≤0.20%HPLC-UV (210 nm)
Impurity C4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazoleAromatic ring over-reduction2408662-26-8≤0.20%HPLC-UV (210 nm)
Iso-detomidine5-(3,4-dimethylbenzyl)-1H-imidazoleRegioisomeric byproduct78892-51-0≤0.20%HPLC-UV (210 nm)
Detomidine Ketone(2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanoneOxidation product-≤0.15%HPLC-UV (210 nm)

Stability-indicating high-performance liquid chromatography (HPLC) methods employ reversed-phase C18 columns (250 × 4.6 mm, 5 μm particle size) with gradient elution switching from 90:10 to 40:60 ratio of 0.05 M phosphate buffer (pH 3.0) to acetonitrile over 25 minutes at 1.0 mL/min flow rate [2] [5]. Detection utilizes ultraviolet absorption at 210 nm, providing limits of quantification (LOQ) of 0.02% for major impurities and 0.01% for genotoxic impurities like the ketone oxidation product [5] [9]. Forced degradation studies demonstrate method specificity under stress conditions: acidic hydrolysis (0.1M HCl, 60°C) generates Impurity A; oxidative conditions (3% H₂O₂, 25°C) produces the ketone derivative; thermal stress (80°C, dry) induces dimerization products; and photolytic exposure (ICH Option 2) causes regiochemical isomerization to iso-detomidine [5] [9]. Advanced hyphenated techniques like LC-MS/MS with electrospray ionization facilitate structural elucidation of unidentified degradation products at levels ≥0.10%, providing molecular weight and fragmentation patterns essential for impurity identification [9]. Accelerated stability studies (40°C/75% RH) confirm that the monohydrate form maintains impurity profiles within specification for ≥24 months when packaged in double aluminum blister packs with nitrogen flushing, outperforming the anhydrous form which shows significant increases in Impurity A (≥0.25%) under identical conditions after 12 months [3] [9].

Properties

CAS Number

90038-01-0

Product Name

Detomidine hydrochloride

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H

InChI Key

OIWRDXKNDCJZSM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

Solubility

Soluble in DMSO

Synonyms

detomidine
detomidine hydrochloride
detomidine monohydrochloride

Canonical SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.